molecular formula C9H12N2O3S B5326324 5-(aminosulfonyl)-N,2-dimethylbenzamide

5-(aminosulfonyl)-N,2-dimethylbenzamide

Cat. No.: B5326324
M. Wt: 228.27 g/mol
InChI Key: FFBJCXHOKNJLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminosulfonyl)-N,2-dimethylbenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring both sulfonamide and benzamide functional groups are frequently investigated for their potential as enzyme inhibitors . Specifically, benzenesulfonamide derivatives have been identified as promising kinase inhibitors and are explored for their anti-cancer properties in preclinical studies, such as targeting glioblastoma (GBM) through interaction with the TrkA receptor . The structural features of this compound suggest it may serve as a valuable intermediate or lead compound in developing novel therapeutic agents. Researchers can utilize this chemical to explore its biochemical activity, mechanism of action, and potential applications in various disease models. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,2-dimethyl-5-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-6-3-4-7(15(10,13)14)5-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBJCXHOKNJLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5-(aminosulfonyl)-N,2-dimethylbenzamide and related sulfonamide derivatives:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Activities References
This compound C₉H₁₁N₂O₃S - 5-SO₂NH₂
- N-CH₃
- 2-CH₃
Under investigation (potential diuretic/antihypertensive)
Xipamide C₁₅H₁₆ClN₃O₄S - 5-SO₂NH₂
- 4-Cl
- 2-OH
- N-(2,6-dimethylphenyl)
Diuretic, antihypertensive
Furosemide C₁₂H₁₁ClN₂O₅S - 5-SO₂NH₂
- 4-Cl
- 2-(furfurylamino)
Loop diuretic
Sulfamethizole C₉H₁₀N₄O₂S₂ - 4-SO₂NH₂
- N-(5-methyl-1,3,4-thiadiazol-2-yl)
Antibacterial
5-[(Dimethylsulfamoyl)amino]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide C₁₇H₂₈N₄O₄S - 5-SO₂N(CH₃)₂
- 2-OCH₃
- N-(pyrrolidinylmethyl)
Potential CNS activity

Physicochemical Properties

  • Solubility: The methyl groups in this compound increase hydrophobicity compared to Furosemide, which has a polar furfurylamino group enhancing water solubility . Xipamide’s hydroxyl (-OH) and dimethylphenyl groups contribute to moderate solubility in organic solvents .

Pharmacological and Research Findings

  • Xipamide : Demonstrated potent diuretic activity via inhibition of renal Na⁺/Cl⁻ transporters. The 2,6-dimethylphenyl group enhances binding affinity to target proteins .
  • Furosemide: Acts on the thick ascending limb of the loop of Henle. The furfurylamino group is critical for its high efficacy but also increases renal toxicity risks .

Crystal Packing and Intermolecular Interactions

Compounds like 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide () exhibit hydrogen bonding (O–H⋯N, N–H⋯N) and π-π stacking (3.79 Å), stabilizing crystal structures .

Q & A

Q. Methodological Answer :

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify methyl and sulfamoyl group positions .
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., [M+H]⁺ ion at m/z 297.08) .
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection at 254 nm .
    • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Advanced Question: How can researchers design experiments to evaluate the biological activity of this compound against enzyme targets?

Q. Methodological Answer :

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or dihydrofolate reductase) based on structural analogs .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorometric assays with Z′-factor >0.5 to ensure robustness .
    • Dose-Response Curves : Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism) .
  • Control Experiments : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate mechanism .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
  • Waste Disposal : Neutralize sulfonamide residues with 10% sodium bicarbonate before disposal .

Advanced Question: How can computational modeling guide the optimization of this compound for enhanced pharmacokinetic properties?

Q. Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to assess logP (target <3), solubility (ESOL >−4), and CYP450 inhibition .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to identify substituents improving binding affinity to target proteins .
  • Metabolic Stability : Simulate phase I/II metabolism (e.g., cytochrome P450 interactions) to prioritize derivatives with longer half-lives .

Basic Question: What are the common synthetic byproducts of this compound, and how can they be mitigated?

Q. Methodological Answer :

  • Byproduct Formation :
    • Over-sulfonylation : Results in disulfonylated derivatives; controlled by stoichiometric limiting of sulfonyl chloride .
    • Oxidation : Methyl groups may oxidize to carbonyls; use inert atmospheres (N₂/Ar) during reactions .
  • Detection : LC-MS to identify byproducts; optimize purification via gradient elution in flash chromatography .

Advanced Question: How can researchers leverage structure-activity relationship (SAR) studies to improve the selectivity of this compound derivatives?

Q. Methodological Answer :

  • SAR Design :
    • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamide para-position to enhance target binding .
    • Steric Effects : Bulkier N-alkyl groups (e.g., isopropyl) reduce off-target interactions .
  • Selectivity Testing :
    • Panel Screening : Test against related enzymes (e.g., carbonic anhydrase isoforms I, II, IX) to assess specificity .
    • Kinetic Analysis : Determine Kᵢ values for primary vs. secondary targets to quantify selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.